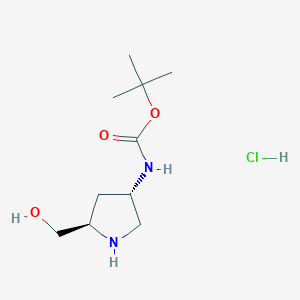

(2R,4S)-2-hydroxymethyl-4-BOC-aminopyrrolidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[(3S,5R)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)12-7-4-8(6-13)11-5-7;/h7-8,11,13H,4-6H2,1-3H3,(H,12,14);1H/t7-,8+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNASECDCFXDYHN-KZYPOYLOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(NC1)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1C[C@@H](NC1)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of (2R,4S)-4-BOC-amino-2-pyrrolidinemethanol

Foreword: Unveiling a Key Chiral Building Block

In the landscape of modern drug discovery and development, the strategic use of chiral building blocks is paramount for the synthesis of complex and stereochemically defined active pharmaceutical ingredients (APIs). Among these crucial synthons, (2R,4S)-4-BOC-amino-2-pyrrolidinemethanol emerges as a versatile intermediate, prized for its distinct stereochemistry and orthogonally protected functional groups. This guide provides a comprehensive exploration of the core physicochemical properties of this valuable compound, offering researchers, scientists, and drug development professionals a technical resource grounded in scientific principles and practical application. Understanding these properties is not merely an academic exercise; it is fundamental to optimizing reaction conditions, ensuring purity, and developing robust and scalable synthetic routes.

Molecular Structure and Core Identifiers

(2R,4S)-4-BOC-amino-2-pyrrolidinemethanol, a derivative of proline, possesses a pyrrolidine ring scaffold with a hydroxymethyl group at the 2-position and a tert-butoxycarbonyl (BOC) protected amine at the 4-position. The specific (2R,4S) stereochemistry dictates the spatial arrangement of these substituents, a critical feature for its application in asymmetric synthesis.

| Property | Value | Source |

| IUPAC Name | tert-butyl ((3S,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate | N/A |

| Molecular Formula | C₁₀H₂₀N₂O₃ | [] |

| Molecular Weight | 216.28 g/mol | [] |

| CAS Number | 1217975-63-7 (for the (2S,4R) enantiomer) | [] |

The BOC protecting group offers stability under a wide range of reaction conditions, yet it can be readily removed under acidic conditions, providing a strategic advantage in multistep synthesis.[2]

Physicochemical Data at a Glance

A thorough understanding of the physical and chemical properties of (2R,4S)-4-BOC-amino-2-pyrrolidinemethanol is essential for its effective handling, storage, and application in synthesis.

| Physicochemical Property | Value | Experimental Context & Causality |

| Appearance | White to off-white solid | The solid-state nature at ambient temperature is typical for molecules of this size and polarity, facilitating ease of handling and weighing. |

| Melting Point | Data not available in searched sources | The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range is expected. Broadening of the melting range can indicate the presence of impurities or residual solvent. |

| Boiling Point (Predicted) | 351.4 ± 35.0 °C | This high predicted boiling point is attributed to the presence of hydrogen bonding donors (amine and hydroxyl groups) and the molecule's overall polarity, leading to strong intermolecular forces. |

| Solubility | Soluble in DMSO and other polar organic solvents. | The presence of both polar (hydroxyl, carbamate) and nonpolar (BOC group) moieties suggests solubility in a range of organic solvents. High solubility in DMSO is common for compounds of this nature.[3] |

| pKa (Predicted) | 12.21 ± 0.40 | This predicted pKa value is associated with the protonated secondary amine within the pyrrolidine ring. This basicity is a key factor in its reactivity and in designing appropriate work-up and purification procedures. |

Spectroscopic and Chromatographic Characterization

The unambiguous identification and purity assessment of (2R,4S)-4-BOC-amino-2-pyrrolidinemethanol rely on a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for structural elucidation. While specific spectra for the title compound were not found in the search results, a representative ¹H NMR spectrum of a BOC-protected amino acid, N-Boc glutamic acid, shows characteristic signals for the BOC group's methyl protons around 1.38 ppm.[4] For (2R,4S)-4-BOC-amino-2-pyrrolidinemethanol, one would expect to see distinct signals for the pyrrolidine ring protons, the hydroxymethyl protons, and the nine equivalent protons of the tert-butyl group. Due to the restricted rotation around the carbamate C-N bond, some proton signals may appear broadened or as multiple rotamers at room temperature.[5]

Diagram: Logical Workflow for NMR Sample Preparation and Analysis

Caption: A streamlined workflow for preparing and analyzing (2R,4S)-4-BOC-amino-2-pyrrolidinemethanol by NMR spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule. For (2R,4S)-4-BOC-amino-2-pyrrolidinemethanol, characteristic absorption bands would be expected for the O-H stretch of the alcohol, the N-H stretch of the carbamate, and the C=O stretch of the carbamate.

| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale |

| O-H (alcohol) | 3600-3200 (broad) | The broadness of this peak is due to hydrogen bonding. |

| N-H (carbamate) | 3400-3200 | This peak is often sharp and can sometimes be obscured by the O-H stretch. |

| C-H (alkane) | 3000-2850 | These stretches are from the pyrrolidine ring and the BOC group. |

| C=O (carbamate) | 1700-1670 | This is a strong, characteristic absorption for the carbamate carbonyl. |

| C-O (alcohol & carbamate) | 1250-1050 | These stretches are from the C-O single bonds. |

High-Performance Liquid Chromatography (HPLC)

HPLC is an indispensable tool for assessing the purity of chiral compounds. A chiral stationary phase is required to separate the (2R,4S) enantiomer from its (2S,4R) counterpart.

Diagram: Chiral HPLC Purity Analysis Workflow

Caption: Key steps for determining the enantiomeric purity of (2R,4S)-4-BOC-amino-2-pyrrolidinemethanol using chiral HPLC.

Experimental Protocols for Physicochemical Property Determination

The following protocols are provided as a guide for the experimental determination of key physicochemical properties. These are self-validating in that they include steps for calibration and control.

Determination of Melting Point

Causality: The melting point is a fundamental property that provides an indication of purity. A pure crystalline compound will have a sharp melting point range, while impurities will typically depress and broaden this range.

Protocol:

-

Calibration: Calibrate the melting point apparatus using certified standards with known melting points (e.g., benzophenone, caffeine).

-

Sample Preparation: Finely powder a small amount of the dried (2R,4S)-4-BOC-amino-2-pyrrolidinemethanol.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in the melting point apparatus. Heat at a rapid rate initially, then slow to 1-2 °C per minute as the expected melting point is approached.

-

Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

-

Validation: Perform the measurement in triplicate to ensure reproducibility.

Determination of Solubility

Causality: Understanding the solubility of a compound in various solvents is critical for selecting appropriate solvent systems for reactions, purifications, and formulations.

Protocol (Shake-Flask Method):

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, hexane).

-

Equilibration: Add an excess amount of (2R,4S)-4-BOC-amino-2-pyrrolidinemethanol to a known volume of each solvent in a sealed vial.

-

Agitation: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed until any undissolved solid has settled. Centrifugation can be used to expedite this process.

-

Quantification: Carefully withdraw a known volume of the supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC with a calibration curve, gravimetric analysis after solvent evaporation).

-

Data Reporting: Express the solubility in terms of mg/mL or mol/L.

Handling, Storage, and Stability

Proper handling and storage are crucial to maintain the integrity of (2R,4S)-4-BOC-amino-2-pyrrolidinemethanol.

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended to minimize potential degradation. Protect from moisture and strong oxidizing agents.[6]

-

Stability: The BOC group is sensitive to strong acids and will be cleaved. The compound is generally stable under neutral and basic conditions. The hydroxyl group may be susceptible to oxidation.

Conclusion: A Versatile Tool for Asymmetric Synthesis

(2R,4S)-4-BOC-amino-2-pyrrolidinemethanol is a valuable chiral building block with a well-defined stereochemistry and orthogonally protected functional groups. Its physicochemical properties, as outlined in this guide, provide the necessary foundation for its effective use in the synthesis of complex pharmaceutical intermediates. A thorough understanding of its solubility, stability, and spectroscopic characteristics enables researchers to confidently incorporate this synthon into their synthetic strategies, ultimately accelerating the drug discovery and development process.

References

-

Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. PMC. [Link]

-

1 H-NMR spectrum of N-Boc glutamic acid. | Download Scientific Diagram. ResearchGate. [Link]

- Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.

-

Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and. Semantic Scholar. [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

-

The Role of (S)-3-(Boc-Amino)Pyrrolidine in Building Complex Pharmaceutical Intermediates. Ningbo Inno Pharmchem Co.,Ltd.. [Link]

-

NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N. NIH. [Link]

-

Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. NIH. [Link]

-

1 H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3)... ResearchGate. [Link]

-

4-(N-Boc-amino)piperidine. PubChem. [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography | Request PDF. ResearchGate. [Link]

-

(2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure. [Link]

-

1,1-Dimethylethyl N-(5-((4-methylphenyl)sulfonyl)-5H-pyrrolo(2,3-b)pyrazin-2-yl)carbamate. PubChem. [Link]

Sources

The Strategic Role of (2R,4S)-2-Hydroxymethyl-4-BOC-aminopyrrolidine Hydrochloride in Modern Drug Discovery: A Technical Guide

For Immediate Release

In the intricate landscape of pharmaceutical development, the strategic selection of chiral building blocks is paramount to the successful synthesis of complex molecular architectures with desired stereochemistry. Among these crucial intermediates, (2R,4S)-2-hydroxymethyl-4-BOC-aminopyrrolidine hydrochloride, identified by the CAS Number 1070295-74-7 , has emerged as a versatile and valuable scaffold for researchers and scientists in the field of medicinal chemistry.[] This technical guide provides an in-depth analysis of its synthesis, properties, and applications, offering field-proven insights for its effective utilization in drug discovery pipelines.

Physicochemical Properties and Structural Elucidation

This compound is a BOC-protected chiral pyrrolidine derivative. The presence of the tert-butyloxycarbonyl (BOC) protecting group on the amino functionality allows for controlled, stepwise reactions in complex synthetic sequences, a cornerstone of modern medicinal chemistry. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its handling and use in various reaction conditions.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1070295-74-7 | [] |

| Molecular Formula | C₁₀H₂₁ClN₂O₃ | Inferred from structure |

| Molecular Weight | 252.74 g/mol | Inferred from structure |

| Appearance | White to off-white solid | General knowledge |

| Stereochemistry | (2R,4S) | [] |

The specific (2R,4S) stereochemistry is a critical feature of this molecule, as the spatial arrangement of the hydroxymethyl and amino groups provides a defined three-dimensional structure. This pre-defined chirality is essential for creating enantiomerically pure drug candidates, which is often a strict requirement for regulatory approval due to the differential pharmacological and toxicological profiles of stereoisomers.

Synthesis and Purification: A Strategic Approach

The synthesis of chiral aminopyrrolidinols like this compound typically originates from readily available chiral precursors, such as derivatives of the amino acid hydroxyproline. This approach leverages the inherent stereochemistry of the starting material to control the configuration of the final product.

A general, illustrative synthetic workflow is outlined below. The causality behind these experimental choices lies in achieving high stereoselectivity and yield while ensuring the stability of the protecting groups.

Caption: Illustrative workflow for the synthesis of the target compound.

Experimental Protocol: A Representative Synthesis

The following is a representative, generalized protocol based on common synthetic strategies for analogous compounds. Researchers should optimize these conditions based on their specific laboratory setup and analytical capabilities.

-

BOC Protection of the Starting Material: The chiral precursor, such as a suitable hydroxyproline derivative, is dissolved in an appropriate solvent (e.g., dichloromethane). Di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine or DMAP) are added, and the reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

Stereoselective Reduction: The carboxylic acid functionality is then reduced to the primary alcohol. This can be achieved using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) or sodium borohydride in a solvent such as tetrahydrofuran (THF). The reaction is typically performed at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature.

-

Introduction of the Amino Group: The introduction of the amino group at the C4 position with the desired 'S' configuration is a critical step. This can be accomplished through various methods, such as a Mitsunobu reaction with a nitrogen nucleophile (e.g., phthalimide followed by deprotection) or by converting the hydroxyl group to a leaving group and subsequent displacement with an azide, followed by reduction.

-

Purification: The crude product is purified using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the pure free base.

-

Hydrochloride Salt Formation: The purified free base is dissolved in a suitable solvent like diethyl ether or ethyl acetate, and a solution of hydrogen chloride in the same or a compatible solvent is added dropwise. The resulting precipitate is then collected by filtration, washed with the solvent, and dried under vacuum to yield the final hydrochloride salt.

Applications in Drug Development: A Versatile Chiral Building Block

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The specific stereochemistry and functional group arrangement of this compound make it a valuable intermediate for the synthesis of various drug candidates, particularly in the following areas:

-

Peptide Mimetics: The pyrrolidine ring can serve as a constrained scaffold to mimic peptide turns and loops, which are often involved in protein-protein interactions. The amino and hydroxymethyl groups provide anchor points for further elaboration to create molecules that can modulate these interactions.

-

Chiral Intermediates: This compound is widely utilized as a chiral intermediate in the synthesis of more complex molecules. The BOC-protected amine and the primary alcohol can be selectively deprotected and functionalized, allowing for the construction of intricate molecular architectures with precise stereochemical control.

-

Nucleoside Analogues: The hydroxymethylpyrrolidine core can act as a mimic of the ribose or deoxyribose sugar in nucleosides. Modification of this scaffold is a common strategy in the development of antiviral and anticancer agents.

Caption: Key application areas of the title compound in drug discovery.

Safety and Handling

As with all chemical reagents, this compound should be handled in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important chiral building block in contemporary drug discovery. Its well-defined stereochemistry, coupled with the versatile reactivity of its functional groups, provides medicinal chemists with a powerful tool for the synthesis of complex and enantiomerically pure drug candidates. A thorough understanding of its synthesis, properties, and applications, as outlined in this guide, is essential for leveraging its full potential in the development of novel therapeutics.

References

- Vertex AI Search. This compound CAS#:1070295-74-7.

Sources

A Technical Guide to Substituted BOC-Aminopyrrolidines: Synthesis, Stereocontrol, and Applications in Drug Discovery

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2] The introduction of an amino group, protected by the versatile tert-butyloxycarbonyl (BOC) group, creates a chiral building block of immense value in drug discovery and development. This in-depth technical guide provides a comprehensive overview of substituted BOC-aminopyrrolidines, focusing on stereoselective synthetic strategies, the rationale behind experimental choices, and their application in the synthesis of complex molecular architectures. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of these critical intermediates.

Introduction: The Significance of the Pyrrolidine Scaffold and the BOC Protecting Group

The five-membered nitrogen-containing heterocyclic ring of pyrrolidine is a recurring motif in a vast array of biologically active compounds.[1] Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, enabling optimal interactions with biological targets. This inherent three-dimensionality is a key feature that medicinal chemists exploit to enhance potency and selectivity.[3]

The tert-butyloxycarbonyl (BOC) protecting group is widely employed in organic synthesis due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions.[2] In the context of aminopyrrolidines, the BOC group serves several critical functions:

-

Modulation of Reactivity: It deactivates the nitrogen lone pair, preventing unwanted side reactions and allowing for selective functionalization at other positions of the pyrrolidine ring.

-

Enhanced Solubility: The lipophilic nature of the BOC group often improves the solubility of polar aminopyrrolidines in organic solvents, facilitating purification and handling.

-

Chiral Integrity: During synthetic transformations, the BOC group helps to maintain the stereochemical integrity of the chiral centers on the pyrrolidine ring.

The combination of the privileged pyrrolidine scaffold and the robust BOC protecting group makes substituted BOC-aminopyrrolidines indispensable chiral building blocks in modern drug discovery.[4][5]

Stereoselective Synthesis of Substituted BOC-Aminopyrrolidines

The biological activity of chiral molecules is often highly dependent on their absolute stereochemistry.[5] Therefore, the development of efficient and highly stereoselective methods for the synthesis of substituted BOC-aminopyrrolidines is of paramount importance. This section will delve into several key strategies, highlighting the underlying principles of stereocontrol.

Synthesis from Chiral Pool Precursors

One of the most common and cost-effective approaches to enantiomerically pure BOC-aminopyrrolidines is to start from readily available and inexpensive chiral molecules, such as amino acids.

L-aspartic acid is a versatile starting material for the synthesis of (S)-3-aminopyrrolidine derivatives. A typical synthetic sequence involves the following key transformations:

Experimental Protocol: Synthesis of (S)-1-Benzylpyrrolidin-3-amine from L-Aspartic Acid [6]

-

N-Formylation and Anhydride Formation: L-aspartic acid is first protected at the nitrogen atom, for example, by formylation. Subsequent treatment with a dehydrating agent, such as acetic anhydride, yields N-formyl-L-aspartic anhydride.

-

Acylation and Esterification: The anhydride is then reacted with an alcohol, typically in the presence of a catalyst, to afford a mono-ester derivative.

-

Reduction and Cyclization: The carboxylic acid and the ester groups are then reduced, often using a powerful reducing agent like lithium aluminum hydride or, as in a specific protocol, a combination of potassium borohydride and sulfuric acid.[6] This reduction step also facilitates the intramolecular cyclization to form the pyrrolidine ring.

-

Debenzylation: In the final step, the benzyl protecting group is removed by hydrogenolysis to yield the desired (S)-3-aminopyrrolidine.

The stereochemistry of the final product is dictated by the stereocenter present in the starting L-aspartic acid.

trans-4-Hydroxy-L-proline is another readily available chiral precursor that can be converted to (S)-3-aminopyrrolidine derivatives through a series of stereospecific reactions.

Experimental Protocol: Synthesis of (S)-3-aminopyrrolidine dihydrochloride from trans-4-Hydroxy-L-proline [7]

-

Decarboxylation: The synthesis commences with the removal of the carboxylic acid group.

-

N-BOC Protection: The secondary amine of the pyrrolidine ring is then protected with a BOC group by reacting it with di-tert-butyl dicarbonate (Boc₂O).

-

Hydroxyl Group Activation and Azide Displacement: The hydroxyl group is a poor leaving group and must be activated, typically by converting it into a sulfonate ester (e.g., mesylate or tosylate). This is followed by a nucleophilic substitution (Sₙ2) reaction with an azide source, such as sodium azide. This step proceeds with inversion of configuration at the C4 (now C3) position.[7]

-

Azide Reduction and Deprotection: The azide group is then reduced to an amine using a reducing agent like triphenylphosphine (Staudinger reaction) or by catalytic hydrogenation. Finally, the BOC protecting group is removed under acidic conditions to afford the target (S)-3-aminopyrrolidine dihydrochloride.[7]

Logical Relationship Diagram: Synthesis from Chiral Pool Precursors

Caption: Synthetic pathways from chiral pool precursors.

Asymmetric Catalysis

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, offering high efficiency and stereocontrol. Several catalytic methods have been successfully applied to the synthesis of substituted BOC-aminopyrrolidines.

The palladium-catalyzed [3+2] cycloaddition of trimethylenemethane (TMM) with imines is a versatile method for constructing the pyrrolidine ring with high levels of enantioselectivity.[8]

Reaction Principle:

This reaction involves the in-situ generation of a palladium-TMM complex, which then undergoes a cycloaddition with an imine. The use of chiral phosphoramidite ligands is crucial for inducing asymmetry and controlling the stereochemical outcome of the reaction.[8] N-Boc protected imines have been shown to be excellent substrates, providing the corresponding pyrrolidine cycloadducts in high yields and selectivities.[8]

The 1,3-dipolar cycloaddition of azomethine ylides with alkenes is one of the most direct and atom-economical methods for the synthesis of substituted pyrrolidines.[1] The development of chiral catalysts, often based on copper(I) or silver(I) complexes with chiral ligands, has enabled highly enantioselective versions of this reaction.[1] The stereochemical outcome of the cycloaddition can be controlled by the choice of the catalyst and the reaction conditions, allowing for the selective formation of either the exo or endo diastereomer.[1]

A more recent development is the use of cobalt catalysis for the enantioselective hydromethylation of 3-pyrrolines.[9] This method provides a direct route to chiral 3-methylpyrrolidine derivatives, which are important intermediates in the synthesis of various pharmaceuticals.[9] The reaction utilizes a chiral bisoxazoline ligand to achieve high yields and enantioselectivities.[9]

Workflow Diagram: Asymmetric Catalysis in Pyrrolidine Synthesis

Caption: Overview of asymmetric catalytic routes.

Applications in Drug Discovery

Substituted BOC-aminopyrrolidines are versatile building blocks that have been instrumental in the synthesis of a wide range of therapeutic agents. Their ability to introduce a chiral nitrogen-containing scaffold makes them particularly valuable in the design of molecules targeting proteins and enzymes.

Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. (S)-3-Acetyl-1-Boc-pyrrolidine is a key starting material for the synthesis of potent and selective Spleen Tyrosine Kinase (Syk) inhibitors.[2] Syk is a non-receptor tyrosine kinase that is a key mediator of immune cell signaling.[2] The synthesis of these inhibitors often involves the condensation of (S)-3-acetyl-1-Boc-pyrrolidine with a substituted aminopyrazine to form a pyridopyrazine core structure.[2]

Histamine H₃ Receptor Antagonists

The histamine H₃ receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Antagonists of the H₃ receptor are being investigated for the treatment of various neurological and psychiatric disorders. Both (R)-(+)-1-Boc-3-aminopyrrolidine and (S)-(-)-1-Boc-3-aminopyrrolidine have been used in the preparation of H₃ receptor antagonists containing a pyrrolidin-3-yl-N-methylbenzamide moiety.[10]

Antibacterial Agents

The pyrrolidine ring is a common feature in many antibacterial agents. For example, certain quinolonecarboxylic acids, a class of broad-spectrum antibiotics, incorporate a substituted aminopyrrolidine at the C7 position. The stereochemistry of this substituent is critical for antibacterial activity.[6]

Summary of Synthetic Methodologies

The following table summarizes the key synthetic strategies for accessing substituted BOC-aminopyrrolidines, highlighting their advantages and the type of stereocontrol they offer.

| Synthetic Strategy | Starting Material(s) | Key Transformation(s) | Stereocontrol | Advantages |

| Chiral Pool Synthesis | L-Aspartic Acid | N-protection, anhydride formation, reduction, cyclization | Substrate-controlled | Readily available, inexpensive starting materials |

| trans-4-Hydroxy-L-proline | Decarboxylation, N-BOC protection, Sₙ2 displacement of activated hydroxyl group | Substrate-controlled with inversion of configuration | Well-established, reliable procedures | |

| Asymmetric Catalysis | ||||

| Palladium-Catalyzed [3+2] Cycloaddition | Trimethylenemethane precursor, Imine | Cycloaddition | Catalyst-controlled | High enantioselectivity, good substrate scope |

| 1,3-Dipolar Cycloaddition | Azomethine ylide precursor, Alkene | Cycloaddition | Catalyst-controlled | Atom-economical, potential to create multiple stereocenters |

| Cobalt-Catalyzed Hydromethylation | 3-Pyrroline | Hydromethylation | Catalyst-controlled | Direct introduction of a methyl group with high enantioselectivity |

Conclusion

Substituted BOC-aminopyrrolidines are undeniably cornerstone building blocks in modern organic synthesis and medicinal chemistry. Their unique combination of a privileged chiral scaffold and a versatile protecting group provides a powerful platform for the construction of complex and biologically active molecules. The continued development of novel and efficient stereoselective synthetic methods, particularly in the realm of asymmetric catalysis, will undoubtedly expand the utility of these valuable intermediates and pave the way for the discovery of new and improved therapeutic agents.

References

-

Davis, F. A., & Chen, B. C. (1992). Asymmetric hydroxylation of enolates with N-sulfonyloxaziridines. Chemical Reviews, 92(5), 919-934. [Link]

-

Pellissier, H. (2011). Asymmetric organocatalysis. Tetrahedron, 67(20), 3769-3802. [Link]

-

Chen, Y., & Yekta, S. (2006). Asymmetric synthesis of polyfunctionalized pyrrolidines from sulfinimine-derived pyrrolidine 2-phosphonates. Synthesis of pyrrolidine 225C. Organic letters, 8(11), 2273–2276. [Link]

-

Raimondi, W., La-Venia, A., & Melchiorre, P. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules (Basel, Switzerland), 28(5), 2234. [Link]

-

Trost, B. M., & Silverman, S. M. (2011). Phosphoramidite Gold(I)-Catalyzed Diastereo- and Enantioselective Synthesis of 3,4-Substituted Pyrrolidines. Journal of the American Chemical Society, 133(18), 7014–7017. [Link]

-

Wang, Z., Li, Y., Wang, H., & Zhu, S. (2022). Regio- and Enantioselective Hydromethylation of 3-Pyrrolines and Glycals Enabled by Cobalt Catalysis. Journal of the American Chemical Society, 144(37), 16892–16899. [Link]

- Barnett, C. J., & Huff, B. E. (2001). Enantioselective synthesis of 3-aminopyrrolidines.

-

Carretero, J. C., & Arrayás, R. G. (2017). A new path to enantioselective substituted pyrrolidines. Mapping Ignorance. [Link]

-

Trost, B. M., & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Journal of the American Chemical Society, 134(11), 4941–4954. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of (S)-3-(Boc-Amino)Pyrrolidine in Advanced Organic Synthesis. [Link]

-

de Souza, A. M., & van der Meer, J. Y., & Fraaije, M. W. (2021). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. The Journal of Organic Chemistry, 86(1), 102-108. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 16). The Versatility of (S)-(-)-1-Boc-3-aminopyrrolidine in Chemical Research. [Link]

-

Sadu, V. V. R., & Pogula, S. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules (Basel, Switzerland), 26(16), 4983. [Link]

-

Doulcet, J., & Larraufie, M. H., & Gandon, V. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. Cell Reports Physical Science, 2, 100371. [Link]

- Wu, Y. (2012). Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.

-

Li, J., Wang, Y., & Zhang, Y. (2013). Synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride. Speciality Petrochemicals, 30(1), 35-37. [Link]

-

Iacona, R., & Vitale, P. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules (Basel, Switzerland), 27(19), 6549. [Link]

Sources

- 1. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]

- 8. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]

- 9. Regio- and Enantioselective Hydromethylation of 3-Pyrrolines and Glycals Enabled by Cobalt Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. (S)-(-)-1-Boc-3-氨基吡咯烷 95% | Sigma-Aldrich [sigmaaldrich.com]

A Technical Guide to the Structural Determination of (2R,4S)-2-hydroxymethyl-4-BOC-aminopyrrolidine: From Synthesis to Single Crystal X-ray Analysis

Abstract

The pyrrolidine ring is a cornerstone scaffold in medicinal chemistry, celebrated for its prevalence in pharmaceuticals and its role as a versatile chiral building block.[1][2] The specific stereoisomer, (2R,4S)-2-hydroxymethyl-4-BOC-aminopyrrolidine, offers a rich scaffold for creating complex, stereochemically defined molecules essential for modern drug discovery.[3] Understanding the precise three-dimensional structure of this molecule is paramount, as its solid-state conformation, including intramolecular and intermolecular interactions, dictates its physical properties and influences its reactivity in subsequent synthetic steps. This in-depth technical guide provides a comprehensive workflow for researchers, outlining the necessary steps to determine the crystal structure of this key intermediate, from initial synthesis and purification to the final stages of single-crystal X-ray diffraction analysis and structure refinement.

Introduction: The Significance of Structural Elucidation

In drug development, the spatial arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of biological activity.[4] For chiral molecules like (2R,4S)-2-hydroxymethyl-4-BOC-aminopyrrolidine, the absolute stereochemistry and conformational preferences govern how the molecule interacts with enantioselective biological targets such as enzymes and receptors.[1]

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for unambiguously determining the three-dimensional structure of small molecules at atomic resolution.[5][6] The resulting crystal structure provides a wealth of information:

-

Absolute Configuration: Unambiguous confirmation of the (2R,4S) stereochemistry.

-

Molecular Conformation: Precise bond lengths, bond angles, and torsion angles that define the shape of the molecule in the solid state.

-

Intermolecular Interactions: A detailed map of hydrogen bonds, van der Waals forces, and other non-covalent interactions that govern the crystal packing. This is crucial for understanding physical properties like melting point, solubility, and stability.

This guide is structured to provide both the theoretical basis and practical, step-by-step protocols for a researcher to successfully obtain high-purity (2R,4S)-2-hydroxymethyl-4-BOC-aminopyrrolidine, grow suitable single crystals, and carry out the crystallographic analysis required to elucidate its structure.

Synthesis and Purification of High-Purity Material

The prerequisite for any successful crystallization experiment is the availability of highly pure material. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to poorly resolved diffraction data. While several synthetic routes to chiral pyrrolidines exist, a common and reliable approach involves multi-step synthesis starting from a chiral precursor, followed by rigorous purification.

Recommended Synthetic Protocol

A representative synthesis could start from a suitable chiral precursor, such as a derivative of hydroxyproline, followed by functional group manipulations and protection steps to yield the target molecule. A key final step often involves a reduction, for instance using Lithium Aluminium Hydride (LiAlH₄) to convert a carboxylic acid or ester to the hydroxymethyl group, although specific routes for this exact isomer can vary.

Note: The following is a generalized protocol. Researchers must consult specific literature procedures and conduct appropriate risk assessments for all chemical transformations.

Example Deprotection/Reduction Step (Hypothetical Final Step):

-

Reaction Setup: Under an inert atmosphere (e.g., Argon or Nitrogen), suspend the precursor, methyl (2R,4S)-4-(tert-butoxycarbonylamino)-1-tritylpyrrolidine-2-carboxylate, in anhydrous tetrahydrofuran (THF).

-

Reduction: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of Lithium Aluminium Hydride (1.0 M in THF) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction at 0 °C by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Extraction: Filter the resulting suspension through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the pure (2R,4S)-2-hydroxymethyl-4-BOC-aminopyrrolidine.

Purity Verification

Before proceeding to crystallization, the purity of the synthesized compound must be verified by multiple analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To quantify the purity, which should ideally be >98%.

The Art and Science of Crystallization

Growing high-quality single crystals is often the most challenging step in a SCXRD experiment.[7][8] It is a process of controlled precipitation where molecules self-assemble from a supersaturated solution into a highly ordered, three-dimensional lattice.[9] The ideal crystal for diffraction should be well-formed, free of defects, and typically between 0.03 and 0.3 mm in size.[6]

Crystallization Workflow Diagram

Caption: Workflow for small molecule crystallization.

Step-by-Step Crystallization Protocols

Protocol 1: Slow Evaporation This is often the simplest method to attempt first.[10]

-

Solvent Selection: Choose a solvent in which the compound is moderately soluble. A good starting point is a solvent system from which the compound was precipitated during purification (e.g., ethyl acetate/hexane).

-

Solution Preparation: Dissolve a small amount of the compound (5-10 mg) in the chosen solvent (0.5-1.0 mL) in a small, clean vial.

-

Evaporation: Cover the vial with a cap that has been pierced with a needle or with parafilm with a few small pinholes. This allows the solvent to evaporate slowly over several days to weeks.

-

Incubation: Place the vial in a vibration-free location at a constant temperature.

Protocol 2: Vapor Diffusion This technique is excellent for milligram-scale crystallization and allows for finer control.[10]

-

System Setup: Prepare a solution of the compound in a "good" solvent (in which it is highly soluble). Place a small drop of this solution (1-5 µL) on a siliconized glass cover slip. In a larger well of a crystallization plate, place a reservoir of a "poor" solvent (an anti-solvent in which the compound is insoluble, but which is miscible with the good solvent).

-

Diffusion: Invert the cover slip and seal the well. The vapor from the anti-solvent in the reservoir will slowly diffuse into the drop containing the compound.

-

Supersaturation: As the anti-solvent concentration in the drop increases, the compound's solubility decreases, leading to slow supersaturation and crystal growth. Common solvent/anti-solvent pairs include Dichloromethane/Hexane and Methanol/Diethyl Ether.

Single-Crystal X-ray Diffraction: Data Collection and Processing

Once a suitable crystal is obtained, the next step is to analyze it using a single-crystal X-ray diffractometer.[11]

Experimental Workflow

Caption: Workflow for SCXRD data collection.

Protocol for Data Collection

-

Crystal Mounting: Carefully select a well-formed single crystal under a microscope. Mount it on a cryoloop or a glass fiber using a minimal amount of cryoprotectant oil.[6]

-

Data Collection: Mount the crystal on the diffractometer's goniometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal motion and radiation damage. An initial set of diffraction images is taken to determine the unit cell parameters and the crystal system.[11]

-

Strategy and Collection: Based on the crystal's symmetry, the instrument software (e.g., Bruker APEX) calculates an optimal strategy to collect a complete and redundant dataset.[12] The crystal is then rotated in the X-ray beam while a series of diffraction images are recorded by a detector.[13]

-

Data Processing: The raw image files are processed using software like SAINT. This involves integrating the intensity of each diffraction spot (reflection) and applying corrections for factors like Lorentz-polarization effects. The data is then scaled and merged using a program like SADABS to produce the final reflection file (.hkl file), which contains the Miller indices (h,k,l) and intensity for each unique reflection.

Structure Solution and Refinement

The .hkl file contains the diffraction intensities, but the phase information is lost. Solving the "phase problem" is the first step in determining the electron density and, thus, the atomic positions.[14]

The Process of Structure Determination

-

Structure Solution: For small molecules, "direct methods" are typically used to estimate the initial phases.[15] Programs like SHELXS or SHELXT use statistical relationships between the intensities to derive a set of trial phases.[16] This initial solution often reveals a significant portion of the molecular structure.

-

Model Building: The initial electron density map is used to build a molecular model. Atoms are identified and assigned element types.

-

Structure Refinement: The atomic model (positions, and thermal displacement parameters) is then refined against the experimental diffraction data using a least-squares minimization process. The program SHELXL is the gold standard for this process.[17][18] The refinement is iterated, and difference Fourier maps are calculated to locate missing atoms (like hydrogens) or identify disorder.

Hypothetical Crystallographic Data Table

The final refined structure is evaluated by several figures of merit, which are reported in a standard crystallographic table.

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₀H₂₀N₂O₃ |

| Formula Weight | 216.28 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.512(3) |

| b (Å) | 11.234(4) |

| c (Å) | 12.543(5) |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1199.9(8) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.197 |

| Absorption Coeff. (mm⁻¹) | 0.086 |

| F(000) | 472 |

| Reflections Collected | 9876 |

| Independent Reflections | 2345 [R(int) = 0.034] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R1 = 0.041, wR2 = 0.105 |

| R indices (all data) | R1 = 0.052, wR2 = 0.115 |

| Absolute Structure Param. | 0.0(1) |

Structural Analysis and Data Deposition

With the refined structure, a detailed analysis can be performed.

-

Conformation: The pyrrolidine ring is expected to adopt an envelope or twisted conformation. Torsion angles will precisely define this.

-

Hydrogen Bonding: The hydroxymethyl (-CH₂OH) and amine (-NH-BOC) groups are capable of forming hydrogen bonds. The -OH and N-H groups can act as donors, while the oxygen atoms of the hydroxyl and BOC groups can act as acceptors. These interactions will likely be key in defining the crystal packing.

-

Absolute Structure: The Flack parameter should be close to zero, confirming the (2R,4S) absolute configuration assigned during the synthesis.[17]

Finally, it is standard practice in the scientific community to deposit the final crystallographic data with a public repository, such as the Cambridge Structural Database (CSD), to make the structure available to other researchers.[19]

Conclusion

Determining the crystal structure of (2R,4S)-2-hydroxymethyl-4-BOC-aminopyrrolidine is a multi-faceted process that combines synthetic chemistry, the meticulous art of crystallization, and sophisticated diffraction analysis. The resulting structural data provides invaluable, unambiguous insight into the molecule's three-dimensional nature. This information is not merely academic; it is a critical dataset for drug development professionals, enabling a deeper understanding of the molecule's properties and providing a solid foundation for the rational design of new, stereochemically defined therapeutic agents.

References

-

Cambridge Structural Database (CSD) - Physical Sciences Data science Service. (n.d.). Retrieved from [Link]

-

Cambridge Structural Database (CSD) - USC Libraries. (n.d.). University of Southern California. Retrieved from [Link]

-

Wikipedia. (2023). Cambridge Structural Database. Retrieved from [Link]

-

Jones, A. et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]

-

Crystallization of small molecules. (n.d.). Retrieved from [Link]

-

Cambridge Structural Database System - Software - UCLA. (n.d.). Retrieved from [Link]

-

Chemical crystallisation. (n.d.). SPT Labtech. Retrieved from [Link]

-

Cambridge Structural Database - UMass Dartmouth | Claire T. Carney Library. (n.d.). Retrieved from [Link]

-

Staples, R. J. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 71(Pt 7), m132–m141. Retrieved from [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). Retrieved from [Link]

-

Advanced crystallisation methods for small organic molecules - ePrints Soton. (2023). University of Southampton. Retrieved from [Link]

-

Sheldrick, G. M. (1997). The SHELX-97 Manual. Retrieved from [Link]

-

The SHELX package - MIT OpenCourseWare. (n.d.). Retrieved from [Link]

-

Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3–8. Retrieved from [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. Retrieved from [Link]

-

Structure Refinement | OlexSys. (n.d.). Retrieved from [Link]

-

Single-crystal X-ray Diffraction - SERC. (2007). Carleton College. Retrieved from [Link]

-

Wikipedia. (2023). X-ray crystallography. Retrieved from [Link]

-

Single Crystal X-ray Diffractometers. (n.d.). Bruker. Retrieved from [Link]

-

What is Single Crystal X-ray Diffraction? (2020). YouTube. Retrieved from [Link]

-

Laohapaisan, A., et al. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Nature, 634(8035), 859-865. Retrieved from [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Semantic Scholar. Retrieved from [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. sptlabtech.com [sptlabtech.com]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 9. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 10. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 12. Single Crystal X-ray Diffractometers | Bruker [bruker.com]

- 13. m.youtube.com [m.youtube.com]

- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 15. ocw.mit.edu [ocw.mit.edu]

- 16. psi.ch [psi.ch]

- 17. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structure Refinement | OlexSys [olexsys.org]

- 19. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

Spectroscopic Characterization of (2R,4S)-4-BOC-aminopyrrolidine HCl: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of (2R,4S)-4-(tert-butoxycarbonylamino)pyrrolidine hydrochloride (commonly referred to as (2R,4S)-4-BOC-aminopyrrolidine HCl). This chiral pyrrolidine derivative is a valuable building block in medicinal chemistry and drug development. Accurate structural elucidation and purity assessment are critical for its application in the synthesis of complex molecules. This guide is intended for researchers, scientists, and drug development professionals, offering both predicted spectroscopic data based on analogous structures and detailed, field-proven protocols for data acquisition and interpretation.

Molecular Structure and Key Spectroscopic Features

(2R,4S)-4-BOC-aminopyrrolidine HCl possesses several key structural features that give rise to distinct signals in various spectroscopic analyses:

-

Chiral Centers: The presence of two stereocenters at the C2 and C4 positions of the pyrrolidine ring influences the chemical environment of the ring protons, potentially leading to complex splitting patterns in Nuclear Magnetic Resonance (NMR) spectroscopy.

-

BOC Protecting Group: The tert-butoxycarbonyl (BOC) group is a prominent feature, characterized by a strong carbonyl (C=O) absorption in Infrared (IR) spectroscopy and a distinctive singlet signal from the nine equivalent methyl protons in ¹H NMR.

-

Amine Hydrochloride: The protonated amine (ammonium) group will exhibit characteristic N-H stretching vibrations in its IR spectrum. In mass spectrometry, the hydrochloride salt can influence the ionization process.

-

Pyrrolidine Ring: The saturated heterocyclic ring forms the core of the molecule, with its methylene (CH₂) and methine (CH) protons and carbons giving rise to signals in the aliphatic region of the NMR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For (2R,4S)-4-BOC-aminopyrrolidine HCl, both ¹H and ¹³C NMR are essential for confirming its identity and stereochemistry.

Predicted ¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Data for (2R,4S)-4-BOC-aminopyrrolidine HCl (400 MHz, D₂O)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~4.2 - 4.0 | m | 1H | H-4 | Methine proton adjacent to the ammonium group, expected to be deshielded. |

| ~3.8 - 3.6 | m | 1H | H-2 | Methine proton at the 2-position of the pyrrolidine ring. |

| ~3.5 - 3.2 | m | 2H | H-5 | Diastereotopic protons of the methylene group adjacent to the nitrogen of the pyrrolidine ring. |

| ~3.1 - 2.8 | m | 2H | H-3 | Diastereotopic protons of the other methylene group in the ring. |

| 1.45 | s | 9H | C(CH₃)₃ (BOC) | Nine equivalent protons of the tert-butyl group, appearing as a sharp singlet. |

Note: The pyrrolidine ring protons are expected to exhibit complex splitting patterns (multiplets) due to geminal and vicinal coupling, as well as the conformational rigidity of the ring.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for (2R,4S)-4-BOC-aminopyrrolidine HCl (100 MHz, D₂O)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~157 | C=O (BOC) | Carbonyl carbon of the carbamate group. |

| ~82 | C(CH₃)₃ (BOC) | Quaternary carbon of the tert-butyl group. |

| ~55 | C-2 | Methine carbon at the 2-position. |

| ~50 | C-5 | Methylene carbon adjacent to the ring nitrogen. |

| ~48 | C-4 | Methine carbon attached to the ammonium group. |

| ~35 | C-3 | Methylene carbon of the pyrrolidine ring. |

| ~28 | C(CH₃)₃ (BOC) | Methyl carbons of the tert-butyl group. |

Experimental Protocol for NMR Data Acquisition

The following protocol outlines the steps for acquiring high-quality NMR data for small molecules like (2R,4S)-4-BOC-aminopyrrolidine HCl.[1][2]

Diagram 1: Workflow for NMR Sample Preparation and Data Acquisition

Caption: A general procedure for obtaining and interpreting an ESI-mass spectrum.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent compatible with ESI-MS, such as a mixture of methanol and water, often with a small amount of formic acid to promote protonation.

-

-

Data Acquisition:

-

Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas flow, and drying gas temperature) to achieve a stable and strong signal.

-

Acquire the mass spectrum in positive ion mode over an appropriate mass-to-charge (m/z) range.

-

If further structural information is needed, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation of the molecular ion and analyze the resulting fragment ions.

-

-

Data Processing and Interpretation:

-

Identify the peak corresponding to the protonated molecular ion [M+H]⁺.

-

Compare the experimental m/z value with the theoretical exact mass of the expected ion.

-

Analyze the isotopic pattern to further confirm the elemental composition.

-

If MS/MS data was acquired, interpret the fragmentation pattern to gain more detailed structural insights.

-

Conclusion

The comprehensive spectroscopic analysis of (2R,4S)-4-BOC-aminopyrrolidine HCl, employing NMR, IR, and MS techniques, is essential for its unambiguous characterization. This guide provides a framework for both predicting the expected spectroscopic data and for acquiring high-quality experimental data. By following the detailed protocols and understanding the underlying principles, researchers can confidently verify the structure and purity of this important synthetic building block, ensuring the integrity of their subsequent research and development endeavors.

References

-

Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PubMed Central. [Link]

-

Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. National Institutes of Health (NIH). [Link]

-

FTIR spectrum for compound 1. ResearchGate. [Link]

-

INFRARED SPECTROSCOPY (IR). Unknown Source. [Link]

-

Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. National Institutes of Health (NIH). [Link]

-

-FTIR of α-pyrrolidinopentiophenone HCl. ResearchGate. [Link]

-

Pyrrolidine - Optional[FTIR] - Spectrum. SpectraBase. [Link]

-

NMR Sample Preparation: The Complete Guide. Organomation. [Link]

-

Pyrrolidine. PubChem. [Link]

-

NMR Sample Preparation. Iowa State University. [Link]

-

NMR Guidelines for ACS Journals. American Chemical Society (ACS). [Link]

-

How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. [Link]

-

NMR Sample Preparation. Unknown Source. [Link]

-

Analytical Chemistry – Infrared (IR) Spectroscopy. Compound Interest. [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

-

IR Spectroscopy - Basic Introduction. YouTube. [Link]

-

1-Boc-pyrrolidine. SpectraBase. [Link]

-

N-Boc-pyrrolidine. PubChem. [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

-

Protein Structural Analysis via Mass Spectrometry-Based Proteomics. PubMed Central. [Link]

-

Effects of salt concentration on analyte response using electrospray ionization mass spectrometry. PubMed. [Link]

-

synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. Unknown Source. [Link]

-

Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

-

Can mass spectrometry determine the amino acid composition of plant proteins?. Baitai Paike Biotechnology. [Link]

-

How to detect a HCl salt in organic compunds. Reddit. [Link]

-

(2R,4S)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid. PubChem. [Link]

-

Scholars Research Library - Der Pharma Chemica. Unknown Source. [Link]

-

Cleavage and reactions of some NH-BOC protected 1-aminopyrroles: a new one-pot route to pyrrolo[1,2-b]tr[3][4][5]iazines together with spectroscopic and X-ray studies. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

-

(2S,4S)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate hydrochloride. Molbase. [Link]

-

The characterisation of selected drugs with amine-containing side chains using electrospray ionisation and ion trap mass spectrometry and their determination by HPLC-ESI-MS. PubMed. [Link]

-

A Validated Method for the Simultaneous Measurement of Tryptophan, Kynurenine, Phenylalanine, and Tyrosine by High-Performance L. ACS Publications. [Link]

-

Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatizati. ACS Publications. [Link]

-

(2S,4R)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid. PubChem. [Link]

-

¹H and ¹³C MAS NMR spectra of the amino acid Boc‐Leu, ¹³C 99 % labelled.... ResearchGate. [Link]

Sources

- 1. organomation.com [organomation.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (R)-3-(Boc-amino)pyrrolidine(122536-77-0) 1H NMR [m.chemicalbook.com]

A Technical Guide to the Biological Activity of Hydroxymethyl-aminopyrrolidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the biological activities associated with hydroxymethyl-aminopyrrolidine derivatives. It is designed to serve as a foundational resource, synthesizing current scientific understanding and outlining key experimental methodologies for professionals engaged in drug discovery and development.

Introduction: The Significance of the Pyrrolidine Scaffold in Medicinal Chemistry

The pyrrolidine ring is a notable structural motif in a vast array of pharmacologically important agents and natural products.[1] Its prevalence in drug design is attributed to its ability to increase three-dimensional coverage and explore pharmacophore space effectively.[2] The introduction of hydroxymethyl and amino functional groups to this scaffold gives rise to hydroxymethyl-aminopyrrolidine derivatives, a class of compounds demonstrating a wide spectrum of biological activities. These substitutions can significantly influence the molecule's physicochemical properties, such as aqueous solubility, and its ability to interact with biological targets through hydrogen bonding.[3]

Part 1: A Spectrum of Potential Biological Activities

The structural versatility of hydroxymethyl-aminopyrrolidine derivatives has led to their investigation across multiple therapeutic areas. These compounds have shown promise as anticancer, anti-inflammatory, antibacterial, and antiviral agents.[4][5]

Anticancer Activity

A significant body of research has focused on the anticancer potential of pyrrolidine derivatives.[6] These compounds have been shown to exhibit cytotoxic effects against various human cancer cell lines, including breast, lung, and melanoma cancer cells.[4][7][8] The mechanisms underlying their anticancer activity are diverse and can include the induction of apoptosis (programmed cell death) through the activation of caspases, which are key enzymes in this process.[2][9] Structure-activity relationship (SAR) studies have indicated that the nature and position of substituents on the pyrrolidine ring can significantly impact their cytotoxic potency.[2][6] For instance, some studies have shown that derivatives with electron-donating groups exhibit lower IC50 values, indicating higher potency.[2]

Antiviral Properties

Pyrrolidine derivatives have also emerged as promising candidates for the development of novel antiviral therapies.[10] Their mechanisms of action can involve the inhibition of key viral enzymes, such as proteases, which are essential for viral replication.[10] Research has explored their activity against a range of viruses, including coronaviruses.[10][11] Some plant-derived peptides containing pyrrolidine-like structures have also demonstrated antiviral activity against viruses such as HIV and influenza.[12][13]

Central Nervous System (CNS) Applications

The pyrrolidine scaffold is a key component in many drugs targeting the central nervous system.[14] Derivatives have been investigated for the treatment of a variety of CNS and psychiatric disorders, including depression, psychosis, and post-traumatic stress disorder.[15][16] Their mode of action in the CNS can involve the modulation of neurotransmitter systems, such as the serotonergic system, by acting as agonists or partial agonists at receptors like the 5-HT2A receptor.[15] The ability of these compounds to cross the blood-brain barrier is a critical factor for their therapeutic efficacy in neurological disorders.[3]

Anti-inflammatory and Other Activities

Beyond their anticancer, antiviral, and CNS activities, hydroxymethyl-aminopyrrolidine derivatives have also been evaluated for their anti-inflammatory and antibacterial properties.[4][5] For example, some derivatives have shown the ability to inhibit N-acylethanolamine acid amidase (NAAA), an enzyme involved in inflammatory processes.[17] Their antibacterial activity has been demonstrated against various bacterial strains.[5]

Part 2: Mechanistic Insights and Experimental Protocols

Understanding the mechanism of action and employing robust experimental validation are crucial for the development of these derivatives into therapeutic agents.

Key Signaling Pathway: Induction of Apoptosis in Cancer Cells

A prevalent mechanism of action for many anticancer pyrrolidine derivatives is the induction of apoptosis. This complex process can be initiated through various signaling cascades, often culminating in the activation of caspases. The following diagram illustrates a simplified representation of this process.

Caption: Simplified pathway of apoptosis induction by a hydroxymethyl-aminopyrrolidine derivative.

Experimental Workflow: Assessing In Vitro Cytotoxicity using the MTT Assay

A standard method to evaluate the anticancer potential of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

Caption: A typical workflow for an MTT cytotoxicity assay.

Detailed Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Plate cells in a 96-well microtiter plate at a predetermined optimal density and allow them to attach overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Preparation and Treatment: Prepare a stock solution of the hydroxymethyl-aminopyrrolidine derivative in a suitable solvent (e.g., DMSO). Perform serial dilutions in a complete culture medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing the compound dilutions. Include appropriate controls (untreated cells and vehicle control).

-

Incubation: Incubate the plates for a period of 24 to 72 hours.

-

MTT Reagent Addition: Following the incubation period, add a sterile MTT solution to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Data Presentation: In Vitro Cytotoxicity

The results from cytotoxicity assays are typically presented in a tabular format to facilitate the comparison of different compounds.

| Derivative | Cell Line | IC50 (µM) |

| Compound X | MCF-7 (Breast Cancer) | 12.5 |

| Compound X | A549 (Lung Cancer) | 18.2 |

| Compound Y | MCF-7 (Breast Cancer) | 9.8 |

| Compound Y | A549 (Lung Cancer) | 14.6 |

Conclusion

Hydroxymethyl-aminopyrrolidine derivatives represent a highly versatile and promising class of compounds with a broad range of potential therapeutic applications. Their structural tractability allows for the optimization of their biological activity against various diseases. Continued research focusing on their synthesis, structure-activity relationships, and mechanisms of action will be instrumental in translating their therapeutic potential into clinical realities. This guide serves as a technical starting point for scientists and researchers dedicated to advancing this exciting field of drug discovery.

References

Sources

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. researchgate.net [researchgate.net]

- 5. jocpr.com [jocpr.com]

- 6. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Selected Plant Triterpenoids and Their Derivatives as Antiviral Agents | MDPI [mdpi.com]

- 13. Plant-Derived Antimicrobial Peptides as Potential Antiviral Agents in Systemic Viral Infections [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Novel 3-Pyrrolidineindole Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis and Mental Illnesses Such as Depression and Post-Traumatic Stress Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility Profile of (2R,4S)-2-hydroxymethyl-4-BOC-aminopyrrolidine in Organic Solvents

Abstract

(2R,4S)-2-hydroxymethyl-4-BOC-aminopyrrolidine is a pivotal chiral building block in contemporary pharmaceutical synthesis, valued for its stereochemically defined pyrrolidine scaffold. Its successful application in process chemistry, particularly during reaction, work-up, and purification stages, is fundamentally dependent on a thorough understanding of its solubility characteristics. This technical guide provides a comprehensive framework for determining and interpreting the solubility of this compound in a range of common organic solvents. We will explore the underlying molecular principles governing its solubility, present a robust, self-validating experimental protocol for quantitative measurement, and discuss the practical implications of the resulting data for drug development professionals.

Introduction: The Strategic Importance of Solubility Data

In the landscape of pharmaceutical development, the physical properties of an active pharmaceutical ingredient (API) or intermediate are as critical as its chemical reactivity. Among these properties, solubility is paramount. It dictates the choice of solvents for synthesis, influences the efficiency of extractions and crystallizations, and is a key determinant of a drug's ultimate bioavailability.[1][2]

(2R,4S)-2-hydroxymethyl-4-BOC-aminopyrrolidine, with its distinct stereocenters and functional groups, serves as a crucial intermediate for a variety of complex molecular targets.[][] An accurate solubility profile is not merely academic; it is a critical dataset that enables process chemists to design efficient, scalable, and reproducible manufacturing processes. This guide is designed to equip researchers and scientists with both the theoretical understanding and the practical methodology required to establish a reliable solubility profile for this key intermediate.

Molecular Structure Analysis and Solubility Prediction

The solubility behavior of a molecule is a direct consequence of its structure. A detailed analysis of (2R,4S)-2-hydroxymethyl-4-BOC-aminopyrrolidine reveals a molecule with dual characteristics, governing its interaction with various solvents.

-

Polar Moieties: The structure features a primary alcohol (-CH2OH) and a carbamate linkage, both of which can participate in hydrogen bonding as donors and acceptors. The pyrrolidine nitrogen, while part of the carbamate, also contributes to the molecule's overall polarity.

-

Non-Polar Moiety: The tert-butoxycarbonyl (BOC) group is a bulky, lipophilic shield.[5] This group significantly increases the molecule's non-polar surface area, which tempers the influence of the hydrophilic groups.

-

Stereochemistry: The specific (2R, 4S) configuration defines the three-dimensional arrangement of these functional groups. While solubility in achiral solvents is primarily dictated by functional groups, interactions with chiral solvents or additives could theoretically show diastereomeric differences, though this is often a minor effect in practice.[6]

Based on the "like dissolves like" principle, we can formulate a set of solubility predictions.[7][8]

-

High Solubility Predicted: In polar protic solvents (e.g., methanol, ethanol) that can engage in hydrogen bonding with the hydroxyl and carbamate groups. High solubility is also expected in polar aprotic solvents (e.g., dichloromethane, ethyl acetate, acetonitrile) that can engage in strong dipole-dipole interactions.[9]

-

Moderate to Low Solubility Predicted: In non-polar aromatic solvents (e.g., toluene), where interactions would be limited to weaker van der Waals forces.

-

Negligible Solubility Predicted: In non-polar aliphatic solvents (e.g., hexanes), which lack the ability to effectively solvate the polar regions of the molecule.

-

Limited Water Solubility: Despite the presence of hydrogen-bonding groups, the large, hydrophobic BOC group is expected to significantly limit aqueous solubility.[9][10]

Experimental Workflow for Solubility Determination

To generate reliable and reproducible solubility data, a robust experimental method is essential. The isothermal shake-flask method is the industry gold standard for determining thermodynamic equilibrium solubility.[2][11][12] It involves agitating an excess of the solid solute in the solvent of interest at a constant temperature until equilibrium is reached, followed by analysis of the supernatant.

The causality behind this choice of method is its foundation in thermodynamic principles. By ensuring an excess of solid is present and allowing sufficient time for equilibrium, the resulting concentration represents the true saturation point, avoiding the kinetic artifacts that can arise from supersaturation in faster methods.

Below is a logical workflow for this procedure, from preparation to final data analysis.

Caption: Figure 1: Shake-Flask Solubility Determination Workflow.

Detailed Experimental Protocol: Isothermal Shake-Flask Method